1,5-Di-tert-butyl-2,4-dimethoxy-benzene, also known as 1,4-di-tert-butyl-2,5-dimethoxybenzene, is an aromatic compound characterized by the presence of two tert-butyl groups at the 1 and 4 positions and two methoxy groups at the 2 and 5 positions of a benzene ring. Its chemical formula is , and it has a molecular weight of 250.38 g/mol. This compound exhibits unique structural features that contribute to its stability and reactivity, making it a subject of interest in various chemical applications, particularly in the field of electrochemistry and organic synthesis .
The biological activity of 1,5-di-tert-butyl-2,4-dimethoxy-benzene is primarily linked to its interactions with enzymes and proteins. It has been shown to act as both an inhibitor and an activator of various enzymes depending on the context. For instance, it may inhibit enzymes involved in oxidative stress responses, thereby reducing reactive oxygen species production. Conversely, it can activate detoxifying enzymes, enhancing cellular defense mechanisms against harmful compounds .
The synthesis of 1,5-di-tert-butyl-2,4-dimethoxy-benzene typically involves a Friedel-Crafts alkylation reaction. The general procedure includes:
The yield typically ranges from 35% to 40%, with a melting point between 103°C and 105°C .
1,5-Di-tert-butyl-2,4-dimethoxy-benzene has several notable applications:
Studies have shown that 1,5-di-tert-butyl-2,4-dimethoxy-benzene interacts with various biomolecules through binding mechanisms that can influence enzyme activity and gene expression. These interactions are crucial for understanding its potential therapeutic applications and its role in biochemical pathways .
Several compounds share structural similarities with 1,5-di-tert-butyl-2,4-dimethoxy-benzene:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1,4-Dimethoxybenzene | Lacks tert-butyl groups; more reactive due to less steric hindrance | More prone to electrophilic substitution due to lack of bulky substituents |
| 2,5-Di-tert-butyl-1,4-benzoquinone | Oxidized form of the compound | Used in redox studies; different electronic properties due to oxidation |
| 1,4-Di-tert-butylbenzene | Lacks methoxy groups; different reactivity | Exhibits different electronic properties and reduced solubility compared to its methoxylated counterpart |
The uniqueness of 1,5-di-tert-butyl-2,4-dimethoxy-benzene lies in its combination of steric hindrance from tert-butyl groups and electron-donating effects from methoxy groups. This distinctive feature imparts stability while enhancing specific reactivity patterns not observed in similar compounds .